molecular formula C20H17N3O2S B2458305 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide CAS No. 893965-63-4

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2458305
CAS No.: 893965-63-4
M. Wt: 363.44
InChI Key: JBTFEMGYBHRNTL-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features an imidazo[2,1-b]thiazole ring fused to a phenyl group, which is further connected to a methoxyphenyl acetamide moiety

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-25-17-7-5-14(6-8-17)11-19(24)21-16-4-2-3-15(12-16)18-13-23-9-10-26-20(23)22-18/h2-10,12-13H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTFEMGYBHRNTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[2,1-b]thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under acidic or basic conditions.

    Coupling with the phenyl group: The imidazo[2,1-b]thiazole intermediate can be coupled with a phenyl halide using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.

    Introduction of the acetamide group: The final step involves the acylation of the phenyl-imidazo[2,1-b]thiazole intermediate with 4-methoxyphenyl acetic acid or its derivatives under conditions such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

    Reduction: The acetamide group can be reduced to an amine under reducing conditions such as hydrogenation.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or nucleophiles like sodium methoxide (NaOMe) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the acetamide group may yield an amine derivative.

Scientific Research Applications

Anticancer Properties

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide has demonstrated notable anticancer activity in several studies. In vitro evaluations have revealed that derivatives of imidazo[2,1-b]thiazole exhibit potent antiproliferative effects against various cancer cell lines. For instance:

  • Pancreatic Ductal Adenocarcinoma (PDAC) : Studies indicate that related compounds show half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM against PDAC cells.
  • Mechanism of Action : The anticancer effects are primarily mediated through the induction of apoptosis and inhibition of cell migration. Scratch wound-healing assays have shown significant inhibition of cancer cell migration rates.

Other Biological Activities

In addition to anticancer properties, this compound has been evaluated for other therapeutic potentials:

  • Antimicrobial Activity : Compounds with similar structures have shown activity against various pathogens, including Mycobacterium tuberculosis. In vitro studies have indicated that certain derivatives exhibit significant antimicrobial properties .
  • Anti-inflammatory Effects : In vitro studies suggest that this compound can reduce inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, indicating a promising anti-inflammatory profile.

Tumor Growth Inhibition

In vivo experiments utilizing xenograft models have demonstrated that treatment with this compound leads to a significant reduction in tumor size compared to control groups. This suggests its potential as an effective therapeutic agent in cancer treatment.

Safety and Toxicity Assessment

Toxicological evaluations indicate that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during these assessments.

Summary of Findings

The following table summarizes the biological activities and findings associated with this compound:

Activity Findings
AnticancerIC50 values of 5.11 - 10.8 µM against PDAC; induces apoptosis and inhibits migration
AntimicrobialSignificant activity against Mycobacterium tuberculosis
Anti-inflammatoryReduces TNF-alpha and IL-6 production in macrophage cell lines
Safety ProfileFavorable safety with no significant adverse effects in animal models

Mechanism of Action

The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazo[2,1-b]thiazole ring system is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylacetamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-hydroxyphenyl)acetamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide is unique due to the presence of both the imidazo[2,1-b]thiazole ring and the methoxyphenyl acetamide moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features an imidazo[2,1-b]thiazole moiety, which is known for its diverse biological activities. The chemical formula is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S.

In Vitro Studies

Research has demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit potent anticancer properties. For instance, compounds related to this compound have shown significant antiproliferative effects against various cancer cell lines. A study highlighted that related imidazo[2,1-b]thiazole derivatives displayed half-maximal inhibitory concentrations (IC50) ranging from 5.11 to 10.8 µM against pancreatic ductal adenocarcinoma (PDAC) cells .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell migration. For example, one study reported that related compounds significantly inhibited the migration rate of cancer cells in scratch wound-healing assays .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of electron-donating groups such as methoxy on the phenyl ring enhances its cytotoxicity . Additionally, the substitution pattern on the imidazo[2,1-b]thiazole moiety plays a crucial role in determining biological activity .

Case Studies and Research Findings

  • Antiviral Activity : Related compounds have shown antiviral properties against Parvovirus B19. In vitro studies indicated that certain derivatives inhibited both cell viability and viral replication .
  • Cytotoxicity Against Various Cell Lines : Compounds with similar structures were tested against multiple cell lines (e.g., HeLa, CEM), showing IC50 values in the submicromolar range, indicating potent cytotoxic effects .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins involved in cancer pathways. For example, interactions with Bcl-2 protein were characterized by hydrophobic contacts and limited hydrogen bonding .

Data Summary Table

Compound Cell Line IC50 (µM) Activity
Compound 1SUIT-25.11Antiproliferative
Compound 2Capan-110.8Antiproliferative
Compound 3HeLa<0.5Cytotoxic
Compound 4Jurkat<0.5Apoptosis induction

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-methoxyphenyl)acetamide, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step protocols. For example:

  • Intermediate preparation : Start with halogenated phenylacetamides or methoxy-substituted precursors, as seen in analogous imidazo-thiazole syntheses .
  • Cyclization : Use reagents like chlorinating agents (e.g., POCl₃) or catalysts (e.g., Pd for coupling reactions) to form the imidazo[2,1-b]thiazole core .
  • Coupling : Introduce the 4-methoxyphenylacetamide moiety via nucleophilic substitution or amide-bond-forming agents (e.g., EDC/HOBt) .
    • Optimization : Control reaction temperature (e.g., 60–80°C for cyclization) and stoichiometry (e.g., 1.2 equivalents of coupling reagents) to improve yields (typically 2–15% overall) .

Q. What analytical techniques are recommended for structural characterization?

  • X-ray crystallography : Resolve crystal structures to confirm regioselectivity of the imidazo-thiazole core and substituent orientation (e.g., bond angles and torsion angles) .
  • Spectroscopy :

  • NMR : Use ¹H/¹³C NMR to verify methoxy group integration (δ ~3.8 ppm) and imidazo-thiazole proton environments .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
    • Elemental analysis : Validate purity (>95%) and stoichiometry .

Q. What in vitro biological screening models are suitable for initial activity assessment?

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can computational methods aid in understanding target interactions and structure-activity relationships (SAR)?

  • Molecular docking : Model interactions with biological targets (e.g., kinase ATP-binding pockets) using software like AutoDock Vina. Compare binding energies of analogs with varying substituents (e.g., methoxy vs. ethoxy groups) .
  • QSAR studies : Correlate electronic parameters (e.g., logP, polar surface area) with activity data to predict optimized derivatives .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., nucleophilic imidazo-thiazole nitrogen) .

Q. How can contradictions in biological activity data between studies be resolved?

  • Assay standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (e.g., DMSO concentration ≤0.1%) .
  • Purity validation : Use HPLC (≥95% purity) to rule out impurities affecting results .
  • Statistical analysis : Apply ANOVA or t-tests to compare replicates and identify outliers .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Multi-step bottlenecks : Optimize purification (e.g., column chromatography vs. recrystallization) for intermediates like 3-(imidazo-thiazol-6-yl)aniline .
  • Regioselectivity : Monitor byproducts (e.g., via LC-MS) during cyclization steps; adjust catalysts (e.g., switch from Pd(OAc)₂ to PdCl₂) to suppress isomer formation .
  • Yield improvement : Explore microwave-assisted synthesis for time-sensitive steps (e.g., 30 minutes vs. 24 hours for amide coupling) .

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